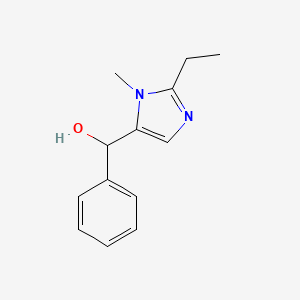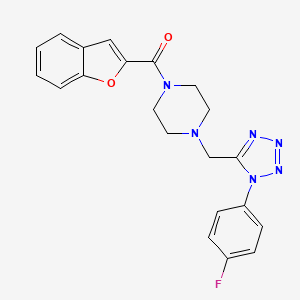
苯并呋喃-2-基(4-((1-(4-氟苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a benzofuran core, a fluorophenyl group, and a tetrazol-piperazine moiety. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, pharmacology, and material science.
科学研究应用
Chemistry: Used as a building block for synthesizing novel organic compounds and polymers.
Biology: Employed in the study of biological systems due to its functional group diversity and ability to form hydrogen bonds.
Medicine: Explored for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in materials science for creating advanced materials with specific electronic or photophysical properties.
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with its target, EGFR, by binding to it . This binding inhibits the activity of EGFR, preventing the receptor from triggering the signal transduction pathways that lead to DNA synthesis and cell proliferation. The compound’s interaction with EGFR results in the inhibition of cancer cell growth .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting the proliferation of cancer cells.
Pharmacokinetics
The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth . By binding to and inhibiting EGFR, the compound prevents the receptor from activating signal transduction pathways that lead to DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth .
Action Environment
The action of the compound can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically begins with the preparation of benzofuran. Benzofuran is obtained by cyclodehydration of 2-hydroxybenzyl alcohol under acidic conditions.
Subsequent steps involve the introduction of the piperazine and tetrazole groups. This may include the reaction of benzofuran with a suitable piperazine derivative under nucleophilic substitution conditions.
The tetrazole group is often introduced through a cycloaddition reaction involving an azide and nitrile precursor under the influence of a catalytic amount of copper(I) ions (CuAAC reaction).
Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimizing each step for efficiency and yield. Key considerations include the use of cost-effective reagents, sustainable solvents, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to various oxidative states and derivatives.
Reduction: Selective reduction can be performed on specific parts of the molecule, such as the fluorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of reagents like alkyl halides, nucleophiles, or electrophiles under suitable conditions.
Major Products
Oxidative derivatives include ketones, alcohols, or carboxylic acids.
Reduced products might involve the removal of fluorine or hydrogenation of double bonds.
Substituted products vary depending on the reagent used, introducing groups such as alkyl, aryl, or heteroatoms.
相似化合物的比较
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-3-ylmethanone or benzofuran-5-carboxylic acid.
Tetrazole-piperazine compounds: Examples include 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine derivatives.
Uniqueness
Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its combination of functional groups, offering a unique blend of chemical reactivity and biological activity that is not commonly found in simpler compounds.
属性
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRCGXBVPZOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2418377.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)
![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
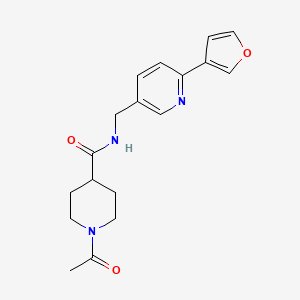
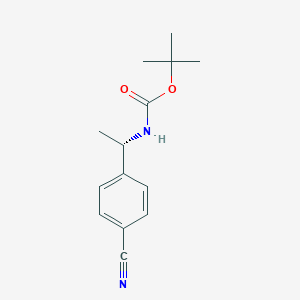
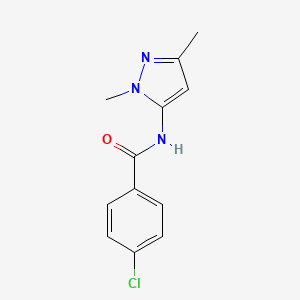
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)
![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
![2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

